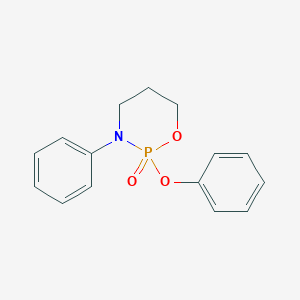
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide is an organophosphorus compound that features a unique oxazaphosphorine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tetrahydro-oxazaphosphorine ring with phenoxy and phenyl substituents, making it a versatile molecule for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide typically involves the reaction of phosphorus oxychloride with phenol and aniline derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the oxazaphosphorine ring. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures, ranging from -15°C to -10°C, to control the reactivity of the intermediates.
Solvent: An inert aprotic organic solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants and intermediates.
Catalysts: A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix and react the starting materials.
Temperature Control: Precise temperature control is maintained to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxazaphosphorine ring to other phosphorus-containing structures.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazaphosphorine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative used as an anticancer agent.
Ifosfamide: A structural analog of cyclophosphamide with similar therapeutic applications.
Phosphoramide Mustard: A metabolite of cyclophosphamide with cytotoxic properties.
Uniqueness
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenoxy and phenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
61888-12-8 |
|---|---|
Molecular Formula |
C15H16NO3P |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
2-phenoxy-3-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C15H16NO3P/c17-20(19-15-10-5-2-6-11-15)16(12-7-13-18-20)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2 |
InChI Key |
AIZYGPBOLHSADM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(=O)(OC1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















